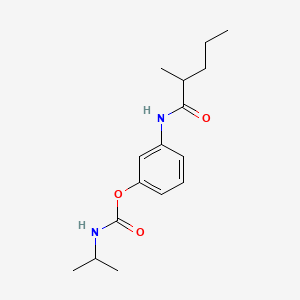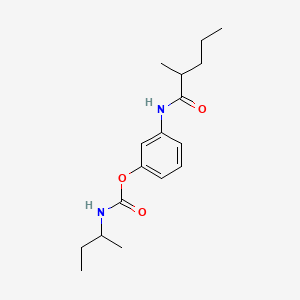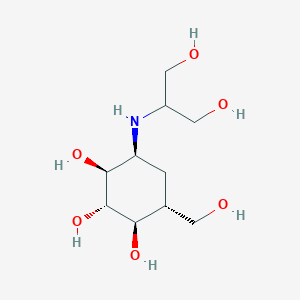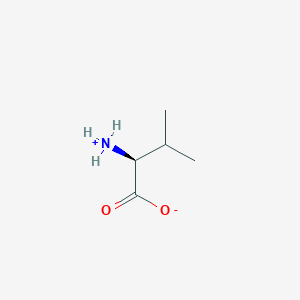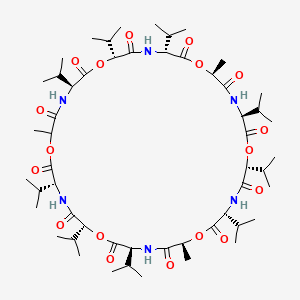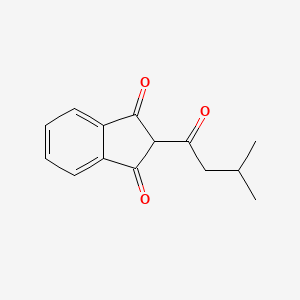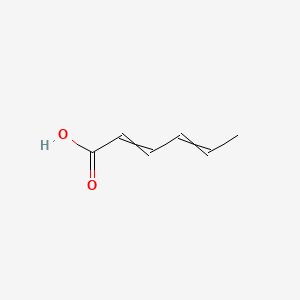
Vicenin 2
Descripción general
Descripción
Vicenin 2 es un flavonoide glucósido natural, específicamente un flavonoide bis-C-glucosílico. Se clasifica dentro de la subclase de las flavonas y es conocido por su distintivo enlace C-glucosídico. Este compuesto se encuentra en diversas plantas, incluyendo Ocimum sanctum y Moringa oleifera, y se ha estudiado por sus diversas actividades biológicas .
Aplicaciones Científicas De Investigación
Vicenin 2 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar los enlaces C-glucosídicos y sus propiedades.
Biología: Demuestra efectos protectores contra el estrés oxidativo y la agregación de proteínas.
Medicina: Muestra potencial en el tratamiento del cáncer al inhibir la transición epitelial-mesenquimal e inducir la apoptosis en las células cancerosas
Industria: Se utiliza en el desarrollo de productos antioxidantes y antiinflamatorios.
Mecanismo De Acción
Vicenin 2 ejerce sus efectos a través de varios mecanismos:
Actividad antioxidante: Interactúa con la albúmina sérica humana, formando un complejo que reduce el estrés oxidativo.
Actividad antiinflamatoria: Reduce las citoquinas proinflamatorias a través de la vía NF-κB.
Actividad anticancerígena: Inhibe la señalización Wnt/β-catenina e induce la apoptosis en las células cancerosas.
Compuestos Similares:
Isovitexin 8-C-glucósido: Estructura similar con una porción de apigenina y glucosa en C-8.
Isoviolanthin: Similar a this compound pero tiene una unidad de ramnosa en C-6.
Singularidad: this compound es único debido a su bis-C-glucosilación y su capacidad para formar complejos estables con proteínas, proporcionando propiedades antioxidantes y antiinflamatorias significativas .
Safety and Hazards
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Vicenin 2 implica la bis-C-glucosilación de 1,3,5-trifluorobenceno seguida de una sustitución nucleofílica aromática para transformar los átomos de flúor en funciones de oxígeno. Este método produce this compound en cantidades excelentes .
Métodos de Producción Industrial: La producción industrial de this compound normalmente implica la extracción de fuentes vegetales como Ocimum sanctum y Moringa oleifera. Las hojas se secan, se pulverizan y se extraen con solventes como el metanol. El extracto se purifica luego utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) .
Análisis De Reacciones Químicas
Tipos de Reacciones: Vicenin 2 experimenta varias reacciones químicas, incluyendo:
Reducción: Puede reducir las citoquinas proinflamatorias y los mediadores en los sistemas biológicos.
Sustitución: El proceso de síntesis implica la sustitución nucleofílica aromática.
Reactivos y Condiciones Comunes:
Oxidación: Anión superóxido y radicales hidroxilo.
Reducción: Implica mediadores biológicos como el óxido nítrico.
Sustitución: Utiliza 1,3,5-trifluorobenceno y nucleófilos apropiados.
Productos Principales:
Oxidación: Los productos incluyen especies reactivas de oxígeno menos reactivas.
Reducción: Resulta en niveles reducidos de citoquinas proinflamatorias.
Sustitución: Produce this compound con funciones de oxígeno transformadas.
Comparación Con Compuestos Similares
Isovitexin 8-C-glucoside: Similar structure with an apigenin moiety and C-8 glucose.
Isoviolanthin: Similar to Vicenin 2 but has a rhamnose unit in C-6.
Uniqueness: this compound is unique due to its bis-C-glycosylation and its ability to form stable complexes with proteins, providing significant antioxidant and anti-inflammatory properties .
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-6-12-17(32)21(36)23(38)26(41-12)15-19(34)14-10(31)5-11(8-1-3-9(30)4-2-8)40-25(14)16(20(15)35)27-24(39)22(37)18(33)13(7-29)42-27/h1-5,12-13,17-18,21-24,26-30,32-39H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAAVMJLAGNUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vicenin 2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23666-13-9 | |
| Record name | Violantin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023666139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vicenin 2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
233 - 236 °C | |
| Record name | Vicenin 2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: How does Vicenin-2 exert its anti-cancer effects?
A: Research suggests that Vicenin-2 exhibits anti-cancer activity through multiple mechanisms. In a study on hepatocellular carcinoma, Vicenin-2 treatment in rats led to increased expression of apoptotic proteins like Bax and caspase, while downregulating anti-apoptotic proteins Bcl-2 and Bcl-xL []. This suggests Vicenin-2 promotes apoptosis, a programmed cell death process, in cancer cells. Furthermore, in human colon cancer cells, Vicenin-2 inhibited the Wnt/β-catenin signaling pathway, a crucial pathway often dysregulated in cancer development and progression []. This inhibition further contributes to its anti-proliferative effects on cancer cells.
Q2: What are the anti-inflammatory effects of Vicenin-2 and how are they mediated?
A: Vicenin-2 exhibits anti-inflammatory activity by modulating various inflammatory pathways. Studies show it can inhibit high-glucose-induced vascular inflammation both in vitro and in vivo []. In human umbilical vein endothelial cells (HUVECs), Vicenin-2 suppressed the expression of cell adhesion molecules, reduced the production of pro-inflammatory cytokines TNF-α and IL-6, and inhibited the activation of NF-κB and ERK1/2 pathways, all of which are crucial players in inflammatory responses [, ]. Additionally, Vicenin-2 demonstrated the ability to inhibit secretory group IIA phospholipase A2 (sPLA2-IIA), an enzyme implicated in inflammatory diseases []. This inhibition was linked to the suppression of cytosolic phospholipase A2 (cPLA2) and ERK 1/2 activation, further supporting its anti-inflammatory potential.
Q3: Does Vicenin-2 possess antioxidant properties?
A: Yes, Vicenin-2 exhibits significant antioxidant activity. It protects human serum albumin (HSA) from oxidative damage induced by superoxide anion and hydroxyl radicals []. This protective effect is attributed to its ability to scavenge reactive oxygen species (ROS) [, ].
Q4: What is the molecular formula and weight of Vicenin-2?
A4: Vicenin-2 has a molecular formula of C27H30O15 and a molecular weight of 594.52 g/mol.
Q5: What spectroscopic techniques are useful for characterizing Vicenin-2?
A5: Various spectroscopic techniques can be employed to characterize Vicenin-2. These include:
- Nuclear Magnetic Resonance (NMR): Provides detailed structural information on the molecule, including its connectivity and stereochemistry [, ].
- Mass Spectrometry (MS): Allows for the determination of the molecular weight and fragmentation pattern, aiding in structural identification [, , , ].
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals information about the electronic transitions within the molecule, which can be helpful in identifying the presence of specific chromophores [].
Q6: What is known about the pharmacokinetic profile of Vicenin-2?
A: A pharmacokinetic study in rats, using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method, revealed that Vicenin-2 has a slightly longer half-life compared to lychnopholic acid (another compound studied), but it is still considered relatively short []. The study also indicated that Vicenin-2 is rapidly distributed throughout the body and efficiently eliminated. Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile in humans.
Q7: Do pathological conditions affect the pharmacokinetics of Vicenin-2?
A: Interestingly, research suggests that the pharmacokinetics of Vicenin-2 and other C-glycosylflavones may be altered in the presence of certain pathological conditions. A study using a rat model of urolithiasis observed significantly increased plasma levels of these compounds compared to normal rats []. This highlights the potential influence of disease states on the absorption and distribution of Vicenin-2.
Q8: What in vitro models have been used to study the biological activity of Vicenin-2?
A8: Several in vitro models have been employed to investigate the effects of Vicenin-2. These include:
- Human cancer cell lines: Studies have used various cancer cell lines, such as HT-29 colon cancer cells [] and PC-3 prostate cancer cells [], to assess the anti-cancer potential of Vicenin-2.
- Human umbilical vein endothelial cells (HUVECs): This model has been utilized to study the anti-inflammatory and anti-thrombotic effects of Vicenin-2, particularly in the context of vascular inflammation [, , ].
- Murine macrophages: These cells are valuable for studying the impact of Vicenin-2 on inflammatory mediator production [].
Q9: What in vivo models have been used to study the biological activity of Vicenin-2?
A9: Various animal models have been used to evaluate the in vivo efficacy of Vicenin-2:
- Diethylnitrosamine-induced liver carcinoma in rats: This model has been instrumental in demonstrating the hepatoprotective and anti-cancer effects of Vicenin-2 [].
- Cecal ligation and puncture (CLP)-induced sepsis in mice: This model has been used to study the anti-inflammatory and renal protective effects of Vicenin-2 in a septic setting [].
- Testosterone-induced prostatic hyperplasia (TPH) in rats: This model has been employed to investigate the potential of Vicenin-2 in treating benign prostatic hyperplasia [].
- Nude mice xenograft models: These models, involving the transplantation of human cancer cells into immunocompromised mice, have been utilized to evaluate the in vivo anti-cancer activity of Vicenin-2, particularly in prostate cancer [].
Q10: Has Vicenin-2 been evaluated in clinical trials?
A10: At present, no published data on clinical trials involving Vicenin-2 is available. Further research, including well-designed clinical trials, is necessary to determine its safety and efficacy in humans.
Q11: What analytical techniques are commonly used to quantify Vicenin-2?
A11: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is widely used for the quantification of Vicenin-2.
- HPLC-PDA (Photodiode Array Detection): This technique provides both qualitative and quantitative information on Vicenin-2 in complex mixtures like plant extracts [, ].
- HPLC-ESI-MS/MS (Electrospray Ionization-Tandem Mass Spectrometry): This highly sensitive and specific method allows for accurate quantification of Vicenin-2 even at low concentrations in biological matrices such as plasma [, , , ].
Q12: What are the key parameters considered during the validation of analytical methods for Vicenin-2?
A12: The validation of analytical methods, particularly for pharmaceutical analysis, is crucial to ensure the accuracy, precision, and reliability of the results. Key parameters considered during method validation for Vicenin-2 quantification include:
- Linearity: Assessing the linear relationship between the concentration of Vicenin-2 and the analytical response [, ].
- Precision: Evaluating the repeatability and reproducibility of the method [, , ].
- Accuracy: Determining the closeness of the measured values to the true value [, , ].
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentrations of Vicenin-2 that can be detected and quantified, respectively, with acceptable accuracy and precision [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




